2-Benzoylpyridine

Drug Metabolism Enzyme Induction Toxicology

2-Benzoylpyridine (2-BP, CAS 91-02-1) is the only benzoylpyridine isomer that selectively induces Phase II conjugation enzymes (UGT, SULT, GST) without concurrent CYP450 induction, unlike 3- and 4-substituted analogs. Its ortho N,O-chelating geometry is essential for forming stable metal complexes and is the mandatory scaffold for BpT-series anticancer thiosemicarbazones (sub-nM IC50). The phenyl steric bulk enforces monodentate coordination in Au(III)/Pd(II) complexes, enabling geometries unattainable with 2-acetylpyridine. Procure the correct isomer for reproducible catalytic, biochemical, and medicinal chemistry outcomes.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 91-02-1
Cat. No. B047108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoylpyridine
CAS91-02-1
SynonymsPhenyl-2-pyridinyl-methanone;  2-Benzoylpyridine;  2-Pyridyl Phenyl Ketone;  NSC 20887;  Phenyl 2-pyridyl Ketone;  Phenyl(2-pyridinyl)methanone
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
InChIInChI=1S/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9H
InChIKeyGCSHUYKULREZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / 0.25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoylpyridine (CAS 91-02-1): A Critical Diarylmethanone Scaffold for Specialized Coordination, Enzyme Studies, and Anticancer Drug Discovery


2-Benzoylpyridine (2-BP; phenyl 2-pyridyl ketone) is a diarylmethanone characterized by a carbonyl bridge linking a pyridine ring at the 2-position to a phenyl group . Its unique ortho-disposition of nitrogen and carbonyl oxygen atoms enables the formation of a stable five-membered chelate ring with metal ions, a feature that distinguishes it from its meta- and para-substituted isomers [1]. This structural arrangement underpins its use as a versatile N,O-bidentate ligand in coordination chemistry, a precursor to biologically active thiosemicarbazones, and a substrate for studying regioselective drug-metabolizing enzyme induction [2][3].

2-Benzoylpyridine Sourcing: Why Positional Isomers and Structural Analogs Are Not Interchangeable for Rigorous Scientific Work


The specific 2-position substitution on the pyridine ring of 2-benzoylpyridine is not a trivial structural nuance; it is the primary driver of its distinct chemical and biological behavior. Generic substitution with a 3- or 4-benzoylpyridine, or even a 2-acetylpyridine analog, will fundamentally alter the compound's interaction with biological targets and chemical reagents. For instance, only the 2-isomer demonstrates a selective induction of Phase II conjugation enzymes without affecting cytochrome P450, whereas 4-substituted isomers trigger broader Phase I enzyme induction [1]. Similarly, the ortho-chelating motif is essential for its specific metal-binding mode, which is critical for the activity of its derived anticancer thiosemicarbazones [2]. Substitution with a compound lacking this precise geometry will compromise the intended application's outcomes, whether in a biochemical assay, catalytic system, or synthetic pathway.

2-Benzoylpyridine (CAS 91-02-1) Quantitative Performance Comparison and Technical Evidence Compendium


Regioselective Induction of Hepatic Drug-Metabolizing Enzymes

In a comparative in vivo study in male rats, 2-benzoylpyridine (2-BP) selectively induced Phase II conjugation enzymes without increasing cytochrome P450 (Phase I) levels. This is in stark contrast to 4-substituted pyridines like 4-benzylpyridine, which significantly induced cytochrome P450 [1]. This differential effect was also observed in the induction of glutathione-S-transferase, which was increased by 2-BP but not by the 4-isomer [1].

Drug Metabolism Enzyme Induction Toxicology

Ligand Binding Mode in Au(III) and Pd(II) Complexes

NMR studies comparing 2-benzoylpyridine (2bz′py) and its direct analog 2-acetylpyridine (2apy) revealed a critical difference in their coordination chemistry with Au(III) and Pd(II) [1]. While 2-acetylpyridine acts as a bidentate N,O-chelate, 2-benzoylpyridine binds exclusively in an N(1)-monodentate fashion in complexes like trans-[Pd(2bz′py)2Cl2] and [Au(2bz′py)Cl3] [1]. This difference is attributed to the steric bulk of the phenyl ring versus the methyl group.

Coordination Chemistry Organometallic Synthesis Ligand Design

Substrate Efficiency in Carbonyl Reductase Biocatalysis

The catalytic efficiency (Vmax/Km) of recombinant pig testicular 20β-hydroxysteroid dehydrogenase (20β-HSD) was compared across the three positional isomers of benzoylpyridine [1]. 2-Benzoylpyridine demonstrated the highest Vmax/Km value among the three, indicating it is the most efficient substrate for this enzyme [1].

Biocatalysis Enzyme Kinetics Chiral Synthesis

Antiproliferative Activity of Thiosemicarbazone Derivatives

The 2-benzoylpyridine thiosemicarbazone (BpT) series represents a class of potent antiproliferative agents. The parent BpT chelators were found to be more active than their di-2-pyridylketone thiosemicarbazone (DpT) homologues, making them the most active anticancer agents developed in that laboratory [1]. Furthermore, a specific derivative, N(4)-phenyl-2-benzoylpyridine thiosemicarbazone, exhibited an IC50 as low as 0.004 μg/mL against the MOLT-3 leukemia cell line [2].

Medicinal Chemistry Anticancer Agents Iron Chelation

Efficient Photocyclisation in Aqueous Solution

A combined femtosecond transient absorption and nanosecond time-resolved resonance Raman spectroscopic study revealed that 2-benzoylpyridine (2-BPy) undergoes a fast photocyclisation reaction in aqueous solvents upon UV excitation [1]. The reaction proceeds through an nπ* triplet state intermediate to form a photocyclized product, a behavior not observed for the 3- and 4-benzoylpyridine isomers due to their inability to adopt the required conformation [2].

Photochemistry Physical Chemistry Reaction Mechanisms

Catalytic Efficiency in Green Synthesis of 5-Substituted Tetrazoles

A Schiff base catalyst derived from 2-benzoylpyridine, immobilized on boehmite nanoparticles (Cu-2BP-Schiff-base@B-NPs), was applied to the homoselective synthesis of 5-substituted tetrazoles [1]. The catalyst enabled high product yields in short reaction times (e.g., 15-90 minutes) in PEG-400 as a green solvent and could be recycled at least four times without significant loss of efficiency [1]. The reported TOF values range from 0.67 to 4.0 h⁻¹ for various substrates [2]. This performance is a direct result of the specific N,O-coordination pocket provided by the 2-benzoylpyridine-derived ligand, which is not possible with other positional isomers or simpler ketones.

Heterogeneous Catalysis Green Chemistry Nanomaterials

Strategic Procurement Scenarios: Where 2-Benzoylpyridine (91-02-1) Outperforms Generic Alternatives


Selective Investigation of Phase II Drug Metabolism Pathways

Researchers seeking to isolate and study Phase II conjugation reactions (e.g., glucuronidation, sulfation, glutathione conjugation) can utilize 2-benzoylpyridine as a selective inducer. As demonstrated in Section 3, 2-BP increases Phase II enzyme activities without concurrently inducing Phase I cytochrome P450 enzymes, unlike 4-substituted pyridine analogs [1]. This provides a clean experimental system for mechanistic toxicology and pharmacology studies.

Synthesis of Potent Anticancer Thiosemicarbazone Chelators

Medicinal chemistry and drug discovery programs focused on iron chelation therapy for cancer should procure 2-benzoylpyridine as the core scaffold for synthesizing the highly active BpT (2-benzoylpyridine thiosemicarbazone) series. Evidence shows the BpT chelators exhibit superior antiproliferative activity compared to their DpT (di-2-pyridylketone thiosemicarbazone) homologues, with some derivatives achieving sub-nanomolar IC50 values against leukemia cell lines [2][3].

Design of Monodentate N-Donor Ligands for Transition Metal Complexes

Inorganic and organometallic chemists aiming to synthesize Au(III) or Pd(II) complexes with a specific N(1)-monodentate binding mode should select 2-benzoylpyridine over 2-acetylpyridine. The steric bulk of the phenyl ring in 2-BP prevents N,O-chelation and enforces monodentate coordination, enabling the preparation of unique coordination geometries and stoichiometries not accessible with the acetyl analog [4].

Development of Heterogeneous Green Nanocatalysts

Researchers developing sustainable catalytic systems can utilize 2-benzoylpyridine as a ligand precursor for immobilizing copper ions on nanoparticle supports. The resulting catalyst, Cu-2BP-Schiff-base@B-NPs, has been shown to efficiently catalyze the homoselective synthesis of 5-substituted tetrazoles in a green solvent (PEG-400) with excellent recyclability and high TOF values (up to 4.0 h⁻¹) [5][6]. This application leverages the unique chelating ability of the 2-benzoylpyridine scaffold.

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